The compound is cataloged under the Chemical Abstracts Service with the identifier CAS No. 249.14026. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The molecular weight is approximately 249.14 g/mol, which places it within a range typical for small organic molecules used in pharmaceutical applications .
The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves several key steps:
The molecular structure of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride can be described as follows:
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride participates in various chemical reactions, including:
The mechanism of action for 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride is primarily linked to its role as a pharmacological agent targeting specific biological pathways:
The physical and chemical properties of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride include:
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride has several notable applications:
1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185310-78-4; Molecular Formula: C₉H₁₄Cl₂N₄) represents a privileged scaffold in medicinal chemistry, merging a halogenated pyrimidine core with an aminopiperidine moiety. This hybrid structure enables versatile target engagement across therapeutic areas, particularly in metabolic disorders and oncology. Its significance stems from: (i) The pyrimidine ring's capacity for hydrogen bonding and π-stacking interactions; (ii) The piperidine nitrogen's protonation potential facilitating membrane penetration; and (iii) The chloro group serving as a synthetic handle for diversification. The hydrochloride salt enhances aqueous solubility, supporting pharmacokinetic optimization in drug development pipelines [1] [5].
Pyrimidine-piperidine hybrids constitute a structurally diverse class of bioactive molecules that exploit the complementary pharmacological properties of both rings. The integration of 1-(4-chloropyrimidin-2-yl)piperidin-4-amine into drug candidates enhances target affinity and selectivity through three key mechanisms:
The electron-deficient chloropyrimidine ring forms stable hydrogen bonds with kinase hinge regions (e.g., Aurora A), while the piperidine-4-amine moiety projects into solvent-exposed or allosteric pockets. This dual binding mode is exemplified in kinase inhibitors where the aminopiperidine engages in salt bridge formation with aspartate residues in the DFG motif. Hybrids demonstrate 10-100x improved selectivity profiles compared to non-hybrid analogs due to reduced off-target interactions [4] [7].
Piperidine ring puckering adapts to binding site topographies, enabling access to both equatorial and axial orientations. Nuclear magnetic resonance (NMR) studies reveal that 4-aminopiperidine derivatives populate chair (∼85%) and boat (∼15%) conformations in solution, with energy barriers <2 kcal/mol facilitating interconversion. This flexibility allows optimal positioning of the chloropyrimidine warhead in constrained enzymatic pockets [8].
The chloro substituent enables late-stage functionalization via cross-coupling and nucleophilic substitution, while the primary amine supports amide formation or reductive amination. This versatility is evidenced in antimalarial drug discovery, where analogs like 4-chloro-N-(4-piperidinyl)pyrimidin-2-amines showed IC₅₀ values of 0.5-1.0 μg/mL against Plasmodium falciparum strains. Computational fragment mapping indicates >10⁶ possible derivatization pathways from this core [1] [2] [5].
Table 1: Structural Features Enabling Targeted Binding of Pyrimidine-Piperidine Hybrids
Structural Element | Molecular Interactions | Biological Targets |
---|---|---|
4-Chloropyrimidine | Halogen bonding, H-bond acceptance (N1,N3) | Kinase hinge regions, ATP pockets |
Piperidine-4-amine | Salt bridge formation, H-bond donation | Solvent-exposed regions, allosteric sites |
Protonated tertiary nitrogen | Cation-π interactions, membrane penetration | GPCRs (e.g., GPR119), ion channels |
GPR119 (Glucose-Dependent Insulinotropic Receptor) represents a promising target for type 2 diabetes mellitus (T2DM) due to its dual localization in pancreatic β-cells and intestinal L-cells. Activation stimulates glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release, minimizing hypoglycemia risk. 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine derivatives exemplify structurally novel agonists that circumvent limitations of earlier candidates:
Systematic modification of the core scaffold identifies critical pharmacophore elements:
Table 2: SAR Profile of Pyrimidine-Piperidine GPR119 Agonists
R¹ (Pyrimidine-4-) | R² (Piperidine-4-) | cAMP EC₅₀ (nM) | GLP-1 Release (Fold vs Control) |
---|---|---|---|
Cl | -NH₂ | 6.1 ± 0.9 | 2.8 ± 0.3 |
Cl | -NHCH₃ | 5.3 ± 0.7 | 3.1 ± 0.2 |
OCH₃ | -NH₂ | 92.4 ± 8.1 | 1.4 ± 0.1 |
H | -NH₂ | >1000 | 1.1 ± 0.2 |
Chloropyrimidine derivatives demonstrate exceptional versatility in kinase inhibition, functioning as type I, II, and I½ inhibitors depending on substitution patterns. The 4-chloro group in particular serves dual roles as a leaving group for covalent attachment and a structural element directing binding conformation:
Chloropyrimidine-based inhibitors achieve >100x kinome selectivity through:
Table 3: Chloropyrimidine-Based Kinase Inhibitors Targeting Distinct Conformations
Inhibitor Type | Representative Compound | Kinase Target (IC₅₀) | DFG Orientation | Key Interactions |
---|---|---|---|---|
Type I | 3o | Aurora A (6.1 ± 1.0 nM) | In | Hinge H-bonds, hydrophobic packing |
Type I½ | 3n | Aurora A (1.8 ± 0.3 nM) | Pseudo-in | Displaced Phe88, front pocket filling |
Type II | VX-680 | Pan-Aurora (0.6 nM) | Out | Allosteric pocket occupation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7